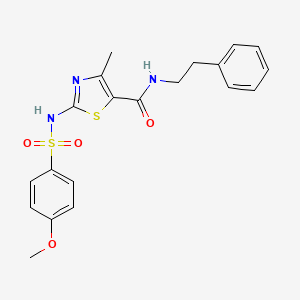![molecular formula C13H14ClF3N2O B3015675 2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone CAS No. 87358-98-3](/img/structure/B3015675.png)
2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone is a synthetic organic compound that features a piperazine ring substituted with a trifluoromethylphenyl group and a chloroethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone typically involves the reaction of 1-(3-(trifluoromethyl)phenyl)piperazine with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.
Biological Studies: The compound is used in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to cross biological membranes more easily. The piperazine ring can mimic the structure of endogenous neurotransmitters, enabling the compound to bind to and modulate the activity of receptors in the central nervous system.
Comparación Con Compuestos Similares
Similar Compounds
1-[3-(Trifluoromethyl)phenyl]piperazine: Lacks the chloroethanone moiety but shares the trifluoromethylphenyl-piperazine core.
2-Chloro-1-[4-(phenyl)piperazin-1-yl]ethanone: Similar structure but without the trifluoromethyl group.
Uniqueness
2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone is unique due to the presence of both the trifluoromethyl group and the chloroethanone moiety. The trifluoromethyl group imparts increased metabolic stability and lipophilicity, while the chloroethanone moiety provides a reactive site for further chemical modifications.
Propiedades
IUPAC Name |
2-chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O/c14-9-12(20)19-6-4-18(5-7-19)11-3-1-2-10(8-11)13(15,16)17/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHZRRFNIURTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87358-98-3 |
Source


|
| Record name | 2-chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-2-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B3015592.png)
![2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015594.png)
![4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether](/img/structure/B3015598.png)
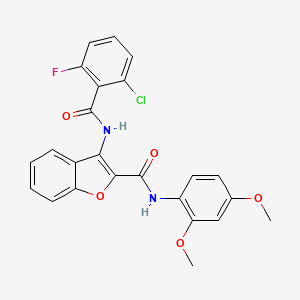
![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3015601.png)
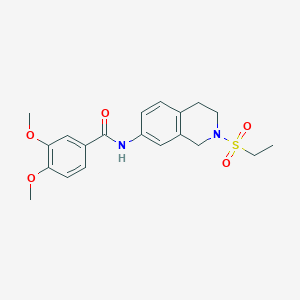
![N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B3015603.png)
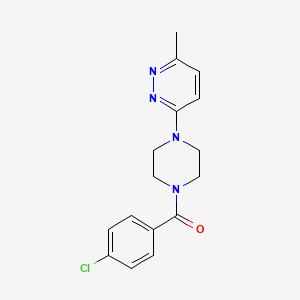
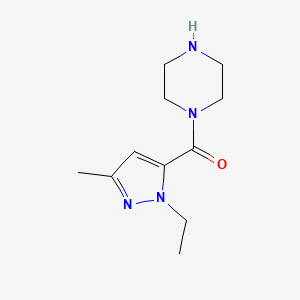
![N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide](/img/structure/B3015608.png)

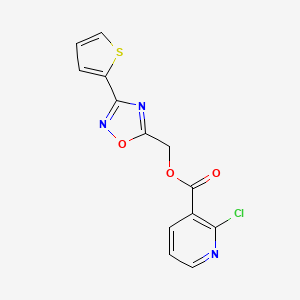
![4-hydroxy-N-{2-[1-benzylbenzimidazol-2-yl]ethyl}butanamide](/img/structure/B3015611.png)
